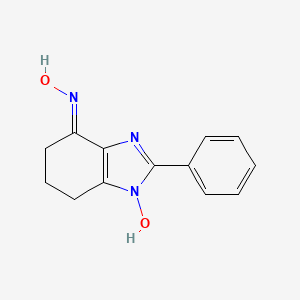
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one, also known as EPC, is a flavonoid compound that has been extensively studied for its potential therapeutic applications. In
Mecanismo De Acción
The mechanism of action of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one is not fully understood, but it is thought to involve the modulation of various signaling pathways, including the NF-κB and MAPK pathways. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in inflammation and cancer. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has also been shown to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress, which may help to prevent and treat a variety of diseases. 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has also been shown to have anticancer effects, including the induction of apoptosis and inhibition of cell proliferation. Additionally, 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been shown to have neuroprotective effects, including the prevention of neuronal cell death and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one in lab experiments is that it is a relatively stable compound that can be easily synthesized. Additionally, 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been extensively studied, and there is a large body of literature on its potential therapeutic applications. However, one limitation of using 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Direcciones Futuras
There are many potential future directions for research on 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one. One area of interest is the development of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one-based therapies for the prevention and treatment of cancer, Alzheimer's disease, and cardiovascular disease. Additionally, further research is needed to fully understand the mechanism of action of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one and to identify specific signaling pathways that it modulates. Finally, there is a need for more research on the safety and toxicity of 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one, particularly in humans.
Métodos De Síntesis
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one can be synthesized using a variety of methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the use of chemical reactions to produce the compound, while enzymatic synthesis uses enzymes to catalyze the reaction. Microbial synthesis involves the use of microorganisms to produce the compound. The most commonly used method for synthesizing 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one is chemical synthesis, which involves the reaction between 2-pyridone and ethyl acetate in the presence of a catalyst.
Aplicaciones Científicas De Investigación
6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Studies have shown that 6-ethyl-7-hydroxy-3-(2-pyridinyl)-4H-chromen-4-one can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which may help to prevent and treat a variety of diseases, including cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
6-ethyl-7-hydroxy-3-pyridin-2-ylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-2-10-7-11-15(8-14(10)18)20-9-12(16(11)19)13-5-3-4-6-17-13/h3-9,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSJVTCXISNKKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethyl-7-hydroxy-3-(pyridin-2-yl)-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5910775.png)
![4-[4-(1,3-benzodioxol-5-ylmethylene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5910780.png)



![N-[1-(4-chlorophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B5910811.png)




![8-[(diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910864.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B5910871.png)

![5-ethyl-4-{[1-(2-naphthyl)ethylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5910875.png)